2-Sec-butylpyridine
Overview
Description
2-Sec-butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a sec-butyl group is attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sec-butylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with sec-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are preferred due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Sec-butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-Sec-butylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Sec-butylpyridine involves its interaction with molecular targets such as enzymes and receptors. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The pathways involved include coordination to transition metals, which can alter the electronic properties of the metal and facilitate various catalytic processes .
Comparison with Similar Compounds
2-Butylpyridine: Similar structure but with a butyl group instead of a sec-butyl group.
2-Isobutylpyridine: Contains an isobutyl group at the second position.
2-Tert-butylpyridine: Features a tert-butyl group at the second position.
Uniqueness: 2-Sec-butylpyridine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of complexes it forms with metals, making it valuable in specific catalytic and synthetic applications .
Properties
IUPAC Name |
2-butan-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8(2)9-6-4-5-7-10-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJJJKVAKFOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285681 | |
Record name | 2-(1-METHYLPROPYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-23-0 | |
Record name | NSC42622 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1-METHYLPROPYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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